N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a tetrahydroquinoline derivative featuring an ethanesulfonyl group at the 1-position of the tetrahydroquinoline core and a 2-methoxybenzamide substituent at the 7-position. Its molecular formula is C₁₉H₂₃N₂O₄S, with a calculated molecular weight of 375.45 g/mol.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-6-7-14-10-11-15(13-17(14)21)20-19(22)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMNGZBFQYNWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Method
Carbodiimide-Mediated Coupling
-
Reagents : EDCl (1.2 equivalents), HOBt (1.1 equivalents), DIPEA (3.0 equivalents).
-
Conditions : Room temperature, 12–16 hours in DMF.
Comparative Analysis :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | Acyl chloride, NaOH | 65–70 | 90 |
| EDCl/HOBt | EDCl, HOBt, DIPEA | 80–85 | 98 |
Carbodiimide methods are preferred for large-scale synthesis due to superior yields and reproducibility.
Optimization and Scale-Up Considerations
Solvent Selection
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Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
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EtOAc/hexane mixtures are optimal for chromatographic purification.
Temperature Control
Industrial Adaptations
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Continuous flow reactors reduce reaction times for Pictet-Spengler cyclization.
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Crystallization techniques replace chromatography for final product isolation, improving cost-efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly affecting the tetrahydroquinoline moiety.
Reduction: Reduction reactions could modify the sulfonyl group or potentially reduce double bonds within the structure.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur on the benzamide and tetrahydroquinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation.
Substitution: Conditions vary; common reagents include halogenating agents for electrophilic substitution or strong bases/nucleophiles for nucleophilic substitution.
Major Products Formed: Reactions can yield oxidized, reduced, or substituted derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
Research indicates that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide exhibits various biological activities:
- Antimicrobial Properties : The compound may interact with bacterial enzymes or receptors, potentially leading to antimicrobial effects.
- Anticancer Activity : Preliminary studies suggest its potential in inhibiting cancer cell growth by modulating specific cellular pathways.
- Enzyme Inhibition : The unique structure allows for the possibility of inhibiting enzymes involved in disease processes.
Scientific Research Applications
The applications of this compound span several fields:
Medicinal Chemistry
- Drug Development : Due to its structural complexity, it can serve as a lead compound for developing new therapeutic agents targeting various diseases.
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications affect biological activity can guide the design of more effective drugs.
Biochemical Research
- Mechanism of Action Studies : Investigating how the compound interacts with biological targets can provide insights into its therapeutic potential.
- Cell Line Studies : Evaluating its effects on different cancer cell lines to assess efficacy and safety.
Pharmacology
- Toxicological Assessments : Evaluating the safety profile of the compound through various in vitro and in vivo studies.
- Pharmacokinetics : Studying absorption, distribution, metabolism, and excretion (ADME) properties to understand how the compound behaves in biological systems.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. Specific mechanisms could involve:
Molecular Targets: Interaction with enzymes or receptors, altering their function.
Pathways: Modulation of signal transduction pathways, impacting cellular responses.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly impacts physicochemical and biological properties:
- Target compound : Ethanesulfonyl group (C₂H₅SO₂). This sulfonyl moiety enhances polarity and may improve solubility compared to bulkier acyl groups.
- analogs: 10a: Tetrahydro-2H-pyran-4-carbonyl (cyclic ether-carbonyl). Introduces oxygen for hydrogen bonding but increases steric bulk . 10b: Cyclohexanecarbonyl. 10e: Morpholine-4-carbonyl. Combines hydrogen-bonding capability with moderate lipophilicity, a common feature in kinase inhibitors .
- analog: Thiophen-2-ylsulfonyl (heterocyclic sulfonyl).
Benzamide Substituent Variations
The benzamide moiety influences electronic properties and target interactions:
Molecular Weight and Solubility Trends
Key Observations :
- The target’s ethanesulfonyl and 2-methoxy groups balance moderate polarity and steric effects, favoring both solubility and target engagement.
Research Findings and Implications
Design Considerations
- Ethanesulfonyl’s aliphatic chain offers a compromise between the polar morpholine (10e) and nonpolar cyclohexane (10b) substituents.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a methoxybenzamide structure. This unique combination enhances its solubility and biological activity. The molecular formula of the compound is with a molecular weight of 374.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds in this class have shown promising antimicrobial properties against various pathogens, potentially through inhibition of bacterial enzymes or interference with cell wall synthesis.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For instance, it may act on the epidermal growth factor receptor (EGFR) pathway.
- Anti-inflammatory Effects : The sulfonamide functional group is known to exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production.
Anticancer Activity
A study involving related compounds demonstrated significant anti-proliferative effects against breast cancer cell lines (e.g., MCF-7 and SK-BR-3). The compounds selectively inhibited the kinase activity of EGFR and HER-2, which are crucial targets in cancer therapy. In vitro assays revealed that modifications to the benzamide structure could enhance efficacy against these targets .
Antimicrobial Studies
In a comparative study of various sulfonamide derivatives, this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in infectious diseases .
Q & A
Basic: What synthetic routes and reaction conditions are critical for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide?
Methodological Answer:
The synthesis typically involves cyclization of precursor molecules under controlled conditions. For analogous tetrahydroquinoline derivatives, key steps include:
- Cyclization : Use methoxy-substituted benzaldehyde and sulfonamide-containing amines as starting materials, followed by acid-catalyzed cyclization .
- Salt Formation : Conversion of free bases to hydrochloride salts via treatment with HCl in methanol or dichloromethane, followed by vacuum drying (yields: 60–72%) .
- Purification : Final compounds are purified via column chromatography, with HPLC purity >95% .
Critical Conditions : - Temperature control (e.g., 0°C for HCl addition to prevent side reactions) .
- Solvent selection (e.g., THF for LiAlH4 reductions, methanol for salt formation) .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- 1H NMR : Assign peaks to verify the ethanesulfonyl group (δ ~3.0–3.5 ppm for CH2SO2), methoxy group (δ ~3.8 ppm), and tetrahydroquinoline backbone .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z corresponding to [M+H]+ or [M–Cl]– for salts) .
- HPLC : Assess purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns and gradient elution .
- Elemental Analysis : Validate C, H, N, S content against theoretical values (deviation <0.4%) .
Advanced: How can structure-activity relationship (SAR) studies optimize ROR nuclear receptor modulation for this compound?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine) at the benzamide or tetrahydroquinoline moiety to enhance binding affinity. For example, fluorinated analogs of similar compounds show IC50 values <1 µM for RORγ .
- Crystallographic Analysis : Resolve X-ray structures to identify key interactions (e.g., hydrogen bonds between methoxy groups and receptor residues). Analogous studies reveal torsion angles (e.g., 47° for isoxazole rings) influencing activity .
- In Silico Docking : Use PDB IDs (e.g., 4NPD for RORγ) to model binding modes and prioritize derivatives for synthesis .
Advanced: What methodological considerations are critical for evaluating enzyme inhibition profiles (e.g., NOS or ROR)?
Methodological Answer:
- Enzyme Assays :
- NOS Inhibition : Use recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells. Measure NO production via radioactive L-arginine conversion (IC50 determination requires triplicate runs with positive controls like L-NAME) .
- ROR Modulation : Employ luciferase reporter assays in HEK293 cells transfected with RORγ plasmids. Test compounds at 0.1–30 µM, normalized to inverse agonists like SR1078 (IC50: 1–3 µM) .
- Data Validation : Address contradictions (e.g., varying IC50 in different cell lines) by repeating assays under standardized conditions (pH 7.4, 37°C) and using orthogonal methods (e.g., SPR for binding kinetics) .
Advanced: How can structural contradictions in biological data be resolved through crystallographic or computational analysis?
Methodological Answer:
- X-Ray Crystallography : Determine absolute configuration and intermolecular interactions. For example, crystal structures of tetrahydroquinoline derivatives reveal hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions) that stabilize active conformations .
- Dynamic NMR : Analyze rotamer populations in solution to explain discrepancies between solid-state and solution-phase activity. For example, nitro group rotation angles (3.5° vs. 31.1°) may influence receptor binding .
- Molecular Dynamics Simulations : Model conformational flexibility over 100-ns trajectories to identify dominant bioactive conformers .
Advanced: What strategies improve synthetic yields and scalability for derivatives of this compound?
Methodological Answer:
- Optimize Cyclization : Screen Brønsted acids (e.g., HCl vs. TFA) to maximize ring closure efficiency. Yields for similar tetrahydroquinolines improve from 6% to >65% by switching from THF to DMF .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for steps like amide coupling, enhancing throughput .
- Parallel Synthesis : Use automated platforms to synthesize and test 10–20 analogs simultaneously, prioritizing high-yield (>60%) routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
